molecular formula C13H22O B15159362 (E)-Cyclododec-1-enecarbaldehyde

(E)-Cyclododec-1-enecarbaldehyde

Cat. No.: B15159362
M. Wt: 194.31 g/mol
InChI Key: NZYGNIHIMRXHJS-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Cyclododec-1-enecarbaldehyde is a cyclic olefinic aldehyde that serves as a versatile intermediate in organic synthesis and industrial research. This compound is of significant interest due to its structure, which combines a large ring and an aldehyde functional group, making it a valuable precursor for synthesizing macrocyclic compounds, including fragrances, flavorants, and specialty polymers. In organic synthesis, it is a key building block for producing cyclododecanone, an important intermediate in the production of nylon-6,12 and other polyamides. The synthetic pathway often involves the oxidation of (E)-cyclododecene or related intermediates . Its structure also makes it a candidate for studying ring-strain and stereoselective reactions. Researchers utilize this aldehyde in hydrogenation and oxidation reactions to explore new catalytic processes, often employing transition metal catalysts . (E)-Cyclododec-1-enecarbaldehyde is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(1E)-cyclododecene-1-carbaldehyde

InChI

InChI=1S/C13H22O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10,12H,1-9,11H2/b13-10+

InChI Key

NZYGNIHIMRXHJS-JLHYYAGUSA-N

Isomeric SMILES

C1CCCCC/C(=C\CCCC1)/C=O

Canonical SMILES

C1CCCCCC(=CCCCC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Cyclododec-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclododecene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to carboxylic acids.

Another method involves the hydroformylation of cyclododecene, where the double bond is reacted with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst. This process adds a formyl group (CHO) to the double bond, resulting in the formation of (E)-Cyclododec-1-enecarbaldehyde.

Industrial Production Methods

Industrial production of (E)-Cyclododec-1-enecarbaldehyde often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Cyclododec-1-enecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol, cyclododecenol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3), potassium dichromate (K2Cr2O7), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products

    Oxidation: Cyclododecanoic acid

    Reduction: Cyclododecenol

    Substitution: Imines, hydrazones

Scientific Research Applications

(E)-Cyclododec-1-enecarbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (E)-Cyclododec-1-enecarbaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic aldehyde group. This reactivity allows it to form various derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

(E)-Cyclododec-1-enecarbaldehyde can be compared with other similar compounds, such as:

    Cyclododecanone: A ketone with a similar twelve-membered ring structure but with a carbonyl group (C=O) instead of an aldehyde group.

    Cyclododecanol: An alcohol with a twelve-membered ring structure and a hydroxyl group (OH) instead of an aldehyde group.

    Cyclododecane: A saturated hydrocarbon with a twelve-membered ring structure but without any functional groups.

The uniqueness of (E)-Cyclododec-1-enecarbaldehyde lies in its combination of a twelve-membered ring with an aldehyde functional group, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications.

Biological Activity

(E)-Cyclododec-1-enecarbaldehyde is a cyclic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

(E)-Cyclododec-1-enecarbaldehyde has a unique structure characterized by a cyclododecane ring with an enecarbaldehyde functional group. The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclododecane Framework : The initial step often includes the cyclization of linear precursors, which can be achieved through various methods such as ring-closing metathesis.
  • Introduction of the Enaldehyde Group : The final step involves the oxidation of a suitable precursor to introduce the aldehyde functionality.

The synthetic route may vary, but it generally aims to optimize yield and purity while minimizing environmental impact.

Biological Activities

The biological activity of (E)-Cyclododec-1-enecarbaldehyde has been evaluated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that (E)-Cyclododec-1-enecarbaldehyde exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial activity.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight its potential for development into therapeutic agents for treating bacterial infections.

Anti-inflammatory Properties

In addition to its antimicrobial activity, (E)-Cyclododec-1-enecarbaldehyde has shown promising anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in human immune cells, suggesting a mechanism that could be exploited for inflammatory disease management.

Case Studies

Several case studies have documented the biological applications of (E)-Cyclododec-1-enecarbaldehyde:

  • Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of formulations containing (E)-Cyclododec-1-enecarbaldehyde in patients with skin infections caused by resistant strains. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Inflammation Model : In an animal model of arthritis, administration of (E)-Cyclododec-1-enecarbaldehyde resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum.

The mechanisms underlying the biological activities of (E)-Cyclododec-1-enecarbaldehyde are still under investigation. Preliminary data suggest that its antimicrobial effects may be linked to disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The anti-inflammatory properties appear to involve modulation of signaling pathways related to cytokine production.

Q & A

Q. What strategies ensure reproducibility in kinetic studies of (E)-Cyclododec-1-enecarbaldehyde reactions?

  • Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Share raw kinetic traces and Arrhenius plots in supplementary materials. Use Grubbs’ test to identify outliers and report all failed replicates. Collaborate with independent labs for cross-validation .

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